Monoisopropyl phthalate chemical structure and properties
Monoisopropyl phthalate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoisopropyl phthalate (B1215562) (MIPP) is a monoester of phthalic acid and a significant metabolite of diisopropyl phthalate (DIPP), a widely used plasticizer.[1] As a member of the phthalate family, MIPP is of considerable interest to researchers in environmental science, toxicology, and drug development due to its potential biological activity and its role as a biomarker for exposure to its parent compound. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical determination of monoisopropyl phthalate, along with insights into its metabolic fate.
Chemical Structure and Identification
Monoisopropyl phthalate is characterized by a benzene (B151609) ring with two adjacent carboxylic acid groups, one of which is esterified with an isopropyl group.
Chemical Structure:
Table 1: Chemical Identification of Monoisopropyl Phthalate
| Identifier | Value | Reference |
| IUPAC Name | 2-(propan-2-yloxycarbonyl)benzoic acid | [2] |
| Chemical Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| CAS Number | 35118-50-4 | [2] |
| PubChem CID | 118770 | [2] |
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for monoisopropyl phthalate is presented below. This information is crucial for its detection, characterization, and handling in a laboratory setting.
Table 2: Physicochemical Properties of Monoisopropyl Phthalate
| Property | Value | Reference |
| Physical State | White powder or colorless liquid | |
| Melting Point | 79-81.5 °C | |
| Boiling Point | 343.8 °C at 760 mmHg | |
| Density | 1.201 g/cm³ | |
| Solubility | Soluble in organic solvents |
Table 3: Spectroscopic Data for Monoisopropyl Phthalate
| Spectroscopic Technique | Key Data Points | Reference |
| ¹³C NMR | Spectra available in public databases. | |
| GC-MS | Kovats Retention Index: 1667 (semi-standard non-polar column). | [2] |
| Mass Spectrometry | Characteristic fragmentation patterns available in public databases. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ester and carboxylic acid), C-O, and aromatic ring vibrations. |
Experimental Protocols
Synthesis of Monoisopropyl Phthalate
Monoisopropyl phthalate can be synthesized via the esterification of phthalic anhydride (B1165640) with isopropanol. The following protocol is adapted from procedures for the synthesis of similar phthalate monoesters.[3]
Materials:
-
Phthalic anhydride
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Isopropanol
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Sodium metal
-
Concentrated Hydrochloric Acid (HCl)
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Water
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Benzene (or other suitable extraction solvent)
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5% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
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Preparation of Sodium Isopropoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add a piece of sodium metal to an excess of anhydrous isopropanol. The reaction will proceed to form sodium isopropoxide.
-
Reaction with Phthalic Anhydride: Once the sodium has completely reacted, add a stoichiometric amount of phthalic anhydride to the sodium isopropoxide solution in isopropanol.
-
Reaction Quenching and Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and carefully add water to quench any unreacted sodium isopropoxide. Acidify the mixture with concentrated HCl to a pH of approximately 2.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as benzene.
-
Purification: Wash the organic extract with a 5% NaHCO₃ solution to remove any unreacted phthalic acid. The aqueous layer can then be re-acidified and extracted to recover any monoisopropyl phthalate that may have partitioned into it.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude monoisopropyl phthalate. The product can be further purified by recrystallization or chromatography.
Analytical Determination of Monoisopropyl Phthalate
The quantification of monoisopropyl phthalate in various matrices is typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or semi-polar capillary column (e.g., Rtx-5ms, Rxi-XLB).[4]
Sample Preparation (for biological samples):
-
Enzymatic Hydrolysis: For urine samples, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often necessary to cleave conjugated metabolites.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Extract the hydrolyzed sample with an organic solvent (e.g., hexane:diethyl ether) or use a C18 SPE cartridge to isolate the analyte.
-
Derivatization (Optional): While methods exist for the analysis of phthalate monoesters without derivatization, derivatization with an agent like MTBSTFA can improve chromatographic properties.[5]
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Parameters (Representative):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of monoisopropyl phthalate.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
Sample Preparation:
-
Similar to GC-MS, sample preparation may involve extraction and concentration steps depending on the matrix.
HPLC Parameters (Representative):
-
Mobile Phase A: 5 mM Potassium Phosphate (KH₂PO₄) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[6]
Metabolic Pathway and Biological Interactions
Monoisopropyl phthalate is a primary metabolite of diisopropyl phthalate (DIPP). The metabolic pathway involves the hydrolysis of one of the ester linkages of DIPP, a reaction catalyzed by esterases in the body.[1] The resulting monoisopropyl phthalate can then be further metabolized or excreted.
Experimental and Analytical Workflows
The synthesis and analysis of monoisopropyl phthalate follow a structured workflow to ensure accurate and reproducible results.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of monoisopropyl phthalate. The detailed information and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development. Understanding the characteristics and behavior of this important phthalate metabolite is crucial for assessing human exposure to its parent compound and for elucidating its potential biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoisopropyl phthalate | C11H12O4 | CID 118770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
